2-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]-1,4-dimethylbenzene
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Overview
Description
2-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]-1,4-dimethylbenzene is an organic compound characterized by its complex ether structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]-1,4-dimethylbenzene typically involves the reaction of 3-ethoxyphenol with ethylene oxide under basic conditions to form 2-(3-ethoxyphenoxy)ethanol. This intermediate is then further reacted with additional ethylene oxide to yield 2-[2-(3-ethoxyphenoxy)ethoxy]ethanol. The final step involves the reaction of this intermediate with 1,4-dimethylbenzene under acidic conditions to produce the target compound.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar multi-step synthesis process, with optimization for large-scale production. This includes the use of phase-transfer catalysts and controlled reaction conditions to ensure high yield and purity. The process may involve distillation and recrystallization steps to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ether linkages, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the aromatic ring, potentially leading to the formation of cyclohexane derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products
Oxidation: Formation of 2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]benzoic acid.
Reduction: Formation of 2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]cyclohexane.
Substitution: Formation of 2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-1,4-dimethyl-2-nitrobenzene or 2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-1,4-dimethyl-2-bromobenzene.
Scientific Research Applications
2-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]-1,4-dimethylbenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ether linkages, which can enhance solubility and stability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]-1,4-dimethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s ether linkages allow it to form hydrogen bonds and van der Waals interactions with these targets, potentially modulating their activity. This can lead to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-[2-[2-(2-Methoxyethoxy)ethoxy]ethanol: Similar in structure but with a methoxy group instead of an ethoxy group.
2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethanol: Contains a hydroxy group, making it more hydrophilic.
2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethanol: Contains a mercapto group, which can form disulfide bonds .
Uniqueness
2-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]-1,4-dimethylbenzene is unique due to its specific combination of ether linkages and aromatic structure, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
Properties
IUPAC Name |
2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-1,4-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-4-22-18-6-5-7-19(15-18)23-12-10-21-11-13-24-20-14-16(2)8-9-17(20)3/h5-9,14-15H,4,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFRECHAXPLEPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOCCOC2=C(C=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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